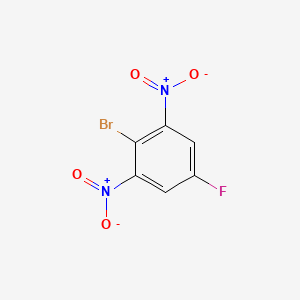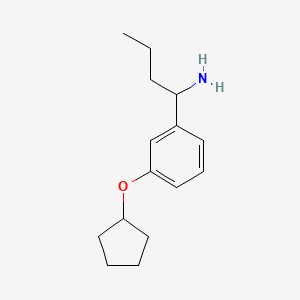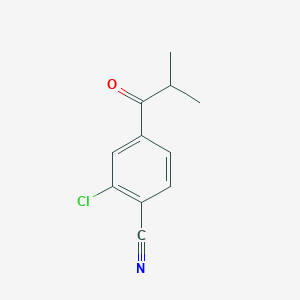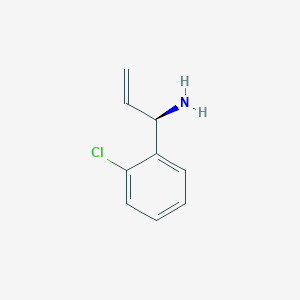
2-Bromo-5-fluoro-1,3-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-1,3-dinitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-1,3-dinitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-1,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro groups, the compound is highly reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating mixtures.
Reduction: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines.
Major Products Formed
Reduction: Amino derivatives of the compound.
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups facilitate electrophilic aromatic substitution reactions, while the bromine and fluorine atoms influence the compound’s reactivity and stability. The compound can act as an electrophile in reactions, forming intermediates that undergo further transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1,3-dinitrobenzene
- 5-Fluoro-1,3-dinitrobenzene
- 2-Bromo-5-fluorobenzaldehyde
Uniqueness
2-Bromo-5-fluoro-1,3-dinitrobenzene is unique due to the simultaneous presence of bromine, fluorine, and two nitro groups on the benzene ring. This combination of substituents imparts distinct reactivity patterns and makes it a valuable compound for various synthetic applications .
Propiedades
Fórmula molecular |
C6H2BrFN2O4 |
|---|---|
Peso molecular |
264.99 g/mol |
Nombre IUPAC |
2-bromo-5-fluoro-1,3-dinitrobenzene |
InChI |
InChI=1S/C6H2BrFN2O4/c7-6-4(9(11)12)1-3(8)2-5(6)10(13)14/h1-2H |
Clave InChI |
KJRXSACBYZMJEL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)
![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)


![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)

![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)




